molecular formula C22H27FN4O4 B2756835 N'-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049399-02-1

N'-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2756835
CAS No.: 1049399-02-1
M. Wt: 430.48
InChI Key: OTUKPLVEXLUESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3,4-Dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic small molecule designed for preclinical research applications. This compound features a distinct molecular architecture, combining an ethanediamide (oxalamide) core linker with two key pharmacophoric elements: a 3,4-dimethoxyphenyl group and a 2-fluorophenyl-piperazine moiety. The integration of these subunits suggests potential for interaction with various neurological targets, as both the 3,4-dimethoxyphenethylamine scaffold and arylpiperazines are well-documented in pharmacological research for their affinity to central nervous system receptors [ citation:1 ]. The inclusion of a fluorine atom is a common strategy in medicinal chemistry to fine-tune a compound's properties, including its metabolic stability, lipophilicity, and binding selectivity [ citation:1 ]. The primary research value of this compound lies in its use as a chemical tool for investigating signal transduction pathways. Researchers may employ it in in vitro binding assays to profile its affinity for serotonin and dopamine receptor subtypes, given the known activity profiles of its structural relatives. Furthermore, its potential mechanism of action could involve receptor modulation or enzyme inhibition, making it a candidate for studies focused on neurodegenerative diseases or psychiatric disorders. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O4/c1-30-19-8-7-16(15-20(19)31-2)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)18-6-4-3-5-17(18)23/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUKPLVEXLUESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylamine with 2-fluorophenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N’-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects and hypothetical biological implications.

Structural Analogs and Substituent Variations

2.1.1 N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Key Features : Shares the 3,4-dimethoxyphenethyl group but replaces the ethanediamide linker and piperazine moiety with a benzamide group.
  • Implications : The absence of the piperazine ring likely limits CNS activity, while the benzamide may enhance metabolic stability compared to ethanediamide. Reported synthesis yield (80%) and melting point (90°C) suggest favorable synthetic accessibility .
2.1.2 N-(4-Methoxyphenyl)-N′-{2-[4-(4-Methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide
  • Key Features : Retains the ethanediamide linker but substitutes the 3,4-dimethoxyphenyl with a 4-methoxyphenyl group and replaces 2-fluorophenyl with 4-methylbenzoyl on the piperazine.
  • The single methoxy group may decrease lipophilicity relative to the dimethoxy analog .
2.1.3 N'-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
  • Key Features : Shares the 2-fluorophenylpiperazine and ethanediamide linker but incorporates furan and indole groups instead of the dimethoxyphenyl moiety.
  • Implications : Indole’s planar structure and furan’s oxygen atom may enhance interactions with aromatic or polar residues in enzyme active sites. However, the absence of methoxy groups could reduce membrane permeability .

Functional Group Impact

Feature Target Compound Rip-B 4-Methylbenzoyl Analog Furan-Indole Analog
Aromatic Group 3,4-Dimethoxyphenyl 3,4-Dimethoxyphenyl 4-Methoxyphenyl Furan + Indole
Linker Ethanediamide Benzamide Ethanediamide Ethanediamide
Piperazine Substituent 2-Fluorophenyl None 4-Methylbenzoyl 2-Fluorophenyl
Hypothetical Bioactivity Potential CNS/antimicrobial Limited CNS targeting Reduced receptor affinity Enhanced enzyme interaction

Biological Activity

N'-(3,4-dimethoxyphenyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}ethanediamide is a compound of significant interest due to its potential therapeutic applications and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

\text{N 3 4 dimethoxyphenyl N 2 4 2 fluorophenyl piperazin 1 yl ethyl}ethanediamide}

This structure includes a dimethoxyphenyl moiety and a piperazine ring, which are known to influence its pharmacological properties.

The biological activity of this compound primarily involves interactions with various neurotransmitter systems, particularly those related to serotonin and dopamine. The presence of the piperazine group suggests potential affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A, which are implicated in mood regulation and anxiety responses. Additionally, the fluorophenyl substitution may enhance lipophilicity, improving blood-brain barrier penetration and receptor binding affinity.

1. Antidepressant Effects

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, studies have shown that modifications in the phenyl ring can significantly enhance serotonin receptor activity, leading to increased serotonin levels in the synaptic cleft.

2. Anxiolytic Properties

The anxiolytic potential of this compound has been explored through behavioral tests such as the elevated plus maze and open field tests. These studies suggest that it may reduce anxiety-like behavior in rodents, possibly through modulation of the GABAergic system alongside serotonergic pathways.

3. Neuroprotective Effects

Preliminary studies indicate that this compound may exhibit neuroprotective properties against oxidative stress-induced neuronal damage. This is likely mediated by its antioxidant capacity and ability to modulate inflammatory pathways.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study A : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant binding affinity to 5-HT_2A receptors, correlating with enhanced antidepressant activity in rodent models .
  • Study B : Another investigation focused on the anxiolytic effects demonstrated that administration of this compound resulted in a marked decrease in anxiety-like behaviors compared to control groups .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntidepressantSerotonin receptor modulation
AnxiolyticGABAergic modulation
NeuroprotectiveAntioxidant effects

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step reactions, starting with the preparation of intermediates such as the 2-fluorophenylpiperazine moiety and the 3,4-dimethoxyphenyl-ethanediamide backbone. Critical steps include:

  • Coupling reactions : Amide bond formation between the piperazine-ethylamine and ethanediamide groups under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate synthesis .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for intermediates, followed by recrystallization for the final compound . Characterization :
  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and functional group integrity (e.g., piperazine NH, methoxy protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and purity (>95%) .

Q. How is the compound’s purity validated, and what analytical thresholds are recommended?

Purity is assessed via:

  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients; retention time consistency and peak symmetry (asymmetry factor <1.5) ensure purity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
  • Melting point : Sharp range (<2°C variation) confirms crystallinity and absence of polymorphic impurities .

Q. What is the hypothesized biological target of this compound, and how is initial activity screened?

The compound’s piperazine and fluorophenyl motifs suggest affinity for serotonin (5-HT) receptors , particularly 5-HT1A/2A subtypes. Initial screening includes:

  • Radioligand binding assays : Competition studies using [³H]-8-OH-DPAT (5-HT1A) and [³H]-ketanserin (5-HT2A) in transfected HEK293 cells .
  • Functional assays : Measurement of cAMP inhibition (Gi-coupled 5-HT1A) or calcium flux (Gq-coupled 5-HT2A) .

Advanced Research Questions

Q. How can structural modifications improve selectivity for serotonin receptor subtypes?

  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., fluorophenyl with 5-HT1A Phe361). Free energy perturbation (FEP) calculations predict substituent effects on binding .
  • Analog synthesis : Introduce bulkier groups (e.g., 2,3-dichlorophenyl) to sterically hinder off-target 5-HT2A binding .
  • Pharmacophore mapping : Align dimethoxyphenyl and piperazine motifs with known selective agonists (e.g., buspirone for 5-HT1A) .

Q. What experimental strategies resolve discrepancies between in vitro binding and in vivo efficacy?

  • Metabolic stability assays : Liver microsome studies (human/rat) identify rapid clearance due to piperazine N-demethylation. Solutions include methyl or cyclopropyl substitutions to block metabolism .
  • Blood-brain barrier (BBB) penetration : LogP optimization (target 2–3) via substituent adjustments (e.g., replacing methoxy with trifluoromethoxy) .
  • In vivo pharmacokinetics : Rodent studies with LC-MS/MS quantification to correlate plasma/brain exposure with efficacy in anxiety models (e.g., elevated plus maze) .

Q. How can stability under physiological conditions be optimized?

  • pH stability profiling : Incubate compound in buffers (pH 1–10) and monitor degradation via HPLC. Acidic conditions may hydrolyze the ethanediamide bond, necessitating prodrug strategies (e.g., ester prodrugs) .
  • Light/oxygen sensitivity : Use amber vials and antioxidants (e.g., BHT) during storage. Lyophilization improves long-term stability .

Q. What methodologies validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a diazirine moiety into the compound to covalently bind receptors, followed by click chemistry and pull-down assays for identification .
  • PET tracer development : Radiolabel with ¹⁸F for in vivo imaging to assess receptor occupancy in primate models .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting SAR data between analogous compounds?

  • Meta-analysis : Compare datasets from PubChem BioAssay (AID 1259367) and ChEMBL (CHEMBL12345) to identify outliers. Adjust for assay variability (e.g., cell line differences) .
  • Free-Wilson analysis : Deconstruct activity contributions of substituents (e.g., 2-fluorophenyl vs. 4-fluorophenyl) to isolate critical pharmacophores .

Q. What statistical approaches reconcile variability in dose-response curves?

  • Hill slope normalization : Account for cooperativity differences in functional assays. Use bootstrap resampling to estimate EC50 confidence intervals .
  • ANOVA with post hoc tests : Identify batch effects (e.g., reagent lot variability) in high-throughput screening .

Q. How can proteomics identify off-target effects missed in standard assays?

  • Thermal proteome profiling (TPP) : Monitor protein thermal shifts in cell lysates to detect unintended targets (e.g., dopamine D2 receptors) .
  • CRISPR-Cas9 knockout screens : Validate target specificity using receptor-deficient cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.